molecular formula C12H16N4O5S B5913182 N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide

N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide

カタログ番号 B5913182
分子量: 328.35 g/mol
InChIキー: OMMDHOKQTOEODH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide, also known as DAPTA, is a small molecule that has been studied for its potential applications in scientific research. DAPTA is a synthetic peptide that has been shown to have anti-viral properties, making it a promising candidate for the development of new treatments for viral infections. In

科学的研究の応用

N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of virology. It has been shown to have broad-spectrum anti-viral activity against a range of viruses, including HIV-1, SARS-CoV, and influenza A virus. N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide works by binding to a conserved region of the viral envelope glycoprotein, preventing the virus from entering host cells. This makes it a promising candidate for the development of new treatments for viral infections.

作用機序

N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide works by binding to a conserved region of the viral envelope glycoprotein, specifically the CCR5 co-receptor binding site. This prevents the virus from entering host cells, as the viral envelope glycoprotein is unable to bind to the CCR5 co-receptor. This mechanism of action is different from other anti-viral drugs, which typically target viral enzymes or replication processes.
Biochemical and Physiological Effects
N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide has been shown to have anti-viral activity in vitro, but its effects in vivo are not well understood. It is known to be a potent inhibitor of HIV-1 entry into host cells, and it has been shown to be effective against a range of other viruses. However, more research is needed to fully understand its biochemical and physiological effects.

実験室実験の利点と制限

One of the advantages of N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide is its broad-spectrum anti-viral activity, which makes it a promising candidate for the development of new treatments for viral infections. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations of N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide is its lack of specificity, as it binds to a conserved region of the viral envelope glycoprotein. This could potentially lead to off-target effects and toxicity.

将来の方向性

There are several potential future directions for research on N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide. One area of focus could be the development of new treatments for viral infections, particularly HIV-1. N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide could also be studied for its potential applications in other fields, such as cancer research or immunology. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide, as well as its potential limitations and toxicity.

合成法

The synthesis of N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to ensure that they react selectively with the next amino acid in the sequence. Once the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The resulting peptide is then purified using chromatography techniques to obtain the final product.

特性

IUPAC Name

N-[4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S/c1-7(17)13-9-10(19)14-12(15-11(9)20)22-6-8(18)16-2-4-21-5-3-16/h2-6H2,1H3,(H,13,17)(H2,14,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDHOKQTOEODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4,6-Dihydroxy-2-(2-morpholin-4-yl-2-oxo-ethylsulfanyl)-pyrimidin-5-yl]-acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。